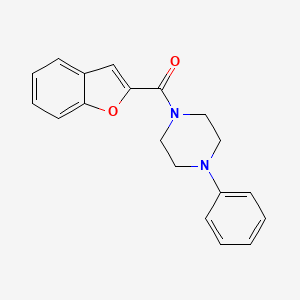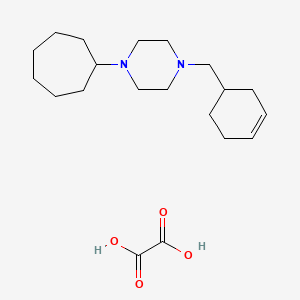![molecular formula C16H22N2OS B4955611 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor in cells that regulates cellular metabolism and energy balance. A-769662 has been found to have potential therapeutic applications in the treatment of metabolic disorders and cancer.
Mécanisme D'action
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change that allows AMPK to be phosphorylated and activated by upstream kinases. Once activated, AMPK phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Effets Biochimiques Et Physiologiques
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also increases mitochondrial biogenesis and reduces inflammation in animal models of obesity and type 2 diabetes. In addition, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments. It is a small molecule activator that can be easily synthesized and administered to cells or animals. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also has limitations. It has been found to have off-target effects on other enzymes, which can complicate its interpretation in experiments. In addition, its effects may be cell-type specific, and more research is needed to fully understand its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential as an anti-cancer agent. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and more research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide and its effects on other enzymes and signaling pathways.
Méthodes De Synthèse
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with thioamide and acryloyl chloride. The resulting intermediate is then reacted with propanoic acid to produce N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide.
Applications De Recherche Scientifique
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to activate AMPK in various cell types and tissues, leading to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-2-14(19)18-15-17-13(9-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,2-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXGZAIGIPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)

methyl]phosphonate](/img/structure/B4955564.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)

![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)